Corynoxeine

Übersicht

Beschreibung

Corynoxein ist ein Oxindolalkaloid, das aus der chinesischen Heilpflanze Uncaria rhynchophylla isoliert wurde. Es hat aufgrund seiner potenziellen therapeutischen Anwendungen, insbesondere bei neurodegenerativen Erkrankungen wie Parkinson-Krankheit und Alzheimer-Krankheit, große Aufmerksamkeit erregt . Corynoxein ist bekannt für seine Fähigkeit, Autophagie zu induzieren, einen zellulären Prozess, der zelluläre Bestandteile abbaut und recycelt, der für die Aufrechterhaltung der zellulären Homöostase entscheidend ist .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Corynoxein kann durch verschiedene Verfahren synthetisiert werden, darunter die Extraktion aus natürlichen Quellen und die chemische Synthese. Der Extraktionsprozess beinhaltet typischerweise die Verwendung von Lösungsmitteln wie Methanol oder Ethanol, um die Verbindung aus dem Pflanzenmaterial zu isolieren . Die chemische Synthese von Corynoxein umfasst mehrere Schritte, darunter die Bildung des Oxindolkerns und die anschließende Funktionalisierung, um die gewünschten Substituenten einzuführen .

Industrielle Produktionsmethoden

Die industrielle Produktion von Corynoxein basiert hauptsächlich auf der Extraktion aus Uncaria rhynchophylla. Der Prozess umfasst das Ernten des Pflanzenmaterials, das Trocknen und anschliessend die Extraktion der Alkaloide mit Lösungsmitteln. Der Extrakt wird dann mit Techniken wie der Hochleistungsflüssigchromatographie (HPLC) gereinigt, um reines Corynoxein zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Corynoxein durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Corynoxein kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in Corynoxein vorhandenen funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Corynoxeinmolekül einführen.

Gängige Reagenzien und Bedingungen

Gängige Reagenzien, die in den Reaktionen von Corynoxein verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten Umwandlungen sicherzustellen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von Corynoxein gebildet werden, umfassen verschiedene Derivate mit modifizierten funktionellen Gruppen. Diese Derivate können unterschiedliche biologische Aktivitäten aufweisen und werden oft auf ihre potenziellen therapeutischen Anwendungen untersucht .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Corynoxeine has demonstrated significant neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Mechanisms of Action : Research indicates that this compound promotes autophagy, a cellular process crucial for clearing damaged proteins and organelles. It activates pathways involving MAP2K2/MEK2 and PLK1, which are essential for autophagosome maturation and clearance of amyloid precursor protein (APP) fragments in Alzheimer's models .

- Experimental Evidence : In the 5 × FAD mouse model of Alzheimer's disease, this compound inhibited amyloid-beta aggregation and improved cognitive functions by restoring autophagic processes disrupted by neurotoxic agents like α-synuclein . Additionally, it has been shown to reduce neuroinflammation and α-synuclein aggregates in both acute and chronic models of Parkinson's disease .

Vascular Health

This compound exhibits potential therapeutic effects in vascular disorders.

- Inhibition of Vascular Smooth Muscle Cell Proliferation : Studies have shown that this compound inhibits platelet-derived growth factor (PDGF)-BB-induced proliferation of vascular smooth muscle cells (VSMCs). This action is mediated through the downregulation of extracellular signal-regulated kinase 1/2 (ERK1/2) activation, making it a candidate for preventing vascular proliferative disorders such as atherosclerosis and restenosis after angioplasty .

- Concentration-Dependent Effects : In vitro studies revealed that this compound significantly reduced DNA synthesis in VSMCs at concentrations ranging from 5 to 50 µM without cytotoxicity, indicating its potential for clinical applications in vascular health .

Antitumor Activity

This compound has shown promise as an antitumor agent.

- Mechanisms Against Cancer : It exerts cytostatic effects in pancreatic cancer via reactive oxygen species (ROS) signaling pathways and affects non-small cell lung cancer through the AKT-mTOR/GSK3β pathway . These findings suggest that this compound may enhance the efficacy of existing cancer therapies by targeting specific signaling pathways involved in tumor growth.

- Case Studies : Recent studies have isolated new oxindole alkaloids alongside this compound, demonstrating anti-HIV activities with promising efficacy values, further expanding its potential therapeutic applications .

Infectious Disease Applications

The compound also exhibits antiviral properties.

- Anti-HIV Activity : this compound has been tested for its efficacy against HIV, with studies indicating it possesses significant antiviral activity. Its mechanisms may involve interference with viral replication pathways, although further research is necessary to elucidate these interactions fully .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Neuroprotection | Autophagy induction; ERK1/2 inhibition | Reduces amyloid-beta aggregation; improves cognitive function in models |

| Vascular Health | ERK1/2 pathway inhibition | Inhibits VSMC proliferation; potential use in atherosclerosis prevention |

| Antitumor Activity | ROS signaling modulation; AKT-mTOR pathway involvement | Cytostatic effects on pancreatic and lung cancers |

| Infectious Diseases | Antiviral activity | Significant anti-HIV effects observed; further studies needed |

Wirkmechanismus

Corynoxeine exerts its effects primarily through the induction of autophagy. It activates the autophagy-lysosomal pathway, leading to the degradation of protein aggregates such as alpha-synuclein in Parkinson’s disease . The molecular targets involved in this process include the Akt/mTOR pathway, which is known to regulate autophagy . By modulating this pathway, this compound enhances the formation of autophagosomes and promotes the clearance of toxic protein aggregates .

Vergleich Mit ähnlichen Verbindungen

Corynoxein ist strukturell ähnlich anderen Oxindolalkaloiden wie Isocorynoxein, Rhynchophyllin und Isorhynchophyllin . Es weist einzigartige Eigenschaften auf, die es von diesen Verbindungen unterscheiden:

Corynoxein vs. Isocorynoxein: Beide Verbindungen induzieren Autophagie, aber Corynoxein hat sich als effektiver bei der Förderung der Beseitigung von Alpha-Synuclein-Aggregaten erwiesen.

Corynoxein vs. Rhynchophyllin: Während beide Verbindungen neuroprotektive Wirkungen haben, zielt Corynoxein speziell auf den Akt/mTOR-Signalweg ab, während Rhynchophyllin breitere pharmakologische Aktivitäten aufweist.

Corynoxein vs. Isorhynchophyllin: Isorhynchophyllin induziert ebenfalls Autophagie, aber Corynoxein hat eine höhere Potenz bei der Verbesserung der Autophagosomenbildung.

Fazit

Corynoxein ist eine vielversprechende Verbindung mit erheblichem Potenzial bei der Behandlung neurodegenerativer Erkrankungen. Seine Fähigkeit, Autophagie zu induzieren und die Beseitigung toxischer Proteinaggregate zu fördern, macht es zu einem wertvollen Kandidaten für weitere Forschung und Entwicklung. Die einzigartigen Eigenschaften von Corynoxein im Vergleich zu ähnlichen Verbindungen unterstreichen sein Potenzial als therapeutisches Mittel in verschiedenen Bereichen der Wissenschaft und Medizin.

Biologische Aktivität

Corynoxeine is an oxindole alkaloid primarily derived from the plant Uncaria rhynchophylla, known for its diverse pharmacological properties. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

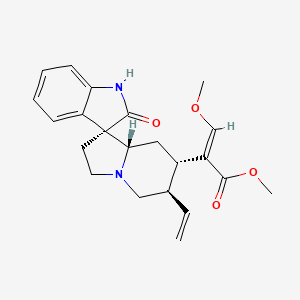

Chemical Structure and Properties

This compound has the chemical formula and a molecular weight of 378.46 g/mol. The structure consists of a complex arrangement typical of oxindole alkaloids, which contributes to its biological activity.

Biological Activities

1. Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. Research indicates that it inhibits lipopolysaccharide (LPS)-induced production of nitric oxide (NO), a key mediator in inflammatory responses. This inhibition suggests potential therapeutic applications in conditions characterized by excessive inflammation, such as arthritis and other chronic inflammatory diseases .

2. Neuroprotective Properties

Studies have demonstrated that this compound can protect neuronal cells against oxidative stress and apoptosis. In vitro experiments showed that it reduces cell death in neuroblastoma cells exposed to neurotoxic agents, indicating its potential as a neuroprotective agent for neurodegenerative diseases like Alzheimer's and Parkinson's .

3. Antimicrobial Activity

This compound has been shown to possess antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis. This activity could be beneficial in developing new antibiotics amid rising antibiotic resistance .

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Nitric Oxide Synthase (iNOS) : By inhibiting iNOS, this compound reduces NO production, thereby mitigating inflammatory responses.

- Antioxidant Activity : this compound scavenges free radicals, reducing oxidative stress in cells.

- Modulation of Signaling Pathways : It influences various signaling pathways involved in inflammation and apoptosis, such as NF-kB and MAPK pathways.

Table 1: Summary of Key Studies on this compound

Research Findings

- Anti-inflammatory Study : A study published in the Biological & Pharmaceutical Bulletin demonstrated that this compound significantly reduced NO levels in LPS-stimulated rat vascular smooth muscle cells, suggesting its potential use in treating vascular inflammation .

- Neuroprotection : Research highlighted that this compound protects neuronal cells from oxidative damage by modulating apoptotic pathways, thus supporting its use in neurodegenerative disease therapies .

- Antimicrobial Efficacy : In vitro assays confirmed the antimicrobial efficacy of this compound against multiple pathogens, indicating its potential role as a natural antimicrobial agent .

Eigenschaften

IUPAC Name |

methyl (E)-2-[(3R,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h4-8,13-15,19H,1,9-12H2,2-3H3,(H,23,26)/b16-13+/t14-,15-,19-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVGVMUWMAGNSY-KAXDATADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1CC2C3(CCN2CC1C=C)C4=CC=CC=C4NC3=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C(\[C@H]1C[C@H]2[C@@]3(CCN2C[C@@H]1C=C)C4=CC=CC=C4NC3=O)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318311 | |

| Record name | Corynoxeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630-94-4 | |

| Record name | Corynoxeine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Corynoxeine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corynoxeine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CORYNOXEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27KIC0Q2VA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.